Regulatory Specification: Unambiguous Identity as EP Impurity H vs. Unspecified Impurities
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is formally designated as Trimetazidine EP Impurity H, a specified impurity in the European Pharmacopoeia monograph for trimetazidine [1]. In contrast, other piperazine derivatives such as N-methyltrimetazidine (CAS 53960-20-6) are not specified EP impurities and lack this regulatory standing . The UPLC method validated by Aparna et al. (2025) resolves Impurity H from eight other trimetazidine-related impurities (A–I) with baseline separation, achieving a limit of quantification (LOQ) of 0.015% relative to the API peak [2].
| Evidence Dimension | Regulatory status and analytical specificity |
|---|---|
| Target Compound Data | Trimetazidine EP Impurity H; LOQ = 0.015% (UPLC) |
| Comparator Or Baseline | Other trimetazidine-related impurities (e.g., N-formyl trimetazidine, unspecified impurities) |
| Quantified Difference | Only Impurity H is a specified EP impurity with a validated UPLC method; LOQ is below the ICH Q3B threshold of 0.05% |
| Conditions | UPLC-PDA method; trimetazidine API matrix; spiked impurity levels of 0.05%–0.15% |
Why This Matters
This regulatory designation and analytical validation make the compound indispensable for ANDA submissions, QC batch release, and stability studies of trimetazidine formulations.
- [1] European Pharmacopoeia. (2024). Trimetazidine monograph. View Source
- [2] Aparna, K., Rachel, K. V., & Rao, K. M. V. N. (2025). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Acta Pharmaceutica, 75(2), 193-210. View Source
